molecular formula C15H19NO3 B2614671 1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 556007-05-7

1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2614671
CAS No.: 556007-05-7
M. Wt: 261.321
InChI Key: AORNSVSZZRQDEM-UHFFFAOYSA-N
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Description

1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Sec-butylphenyl Group: The sec-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is treated with sec-butylbenzene in the presence of a Lewis acid catalyst.

    Oxidation and Carboxylation: The final steps involve the oxidation of the pyrrolidine ring to introduce the ketone group and subsequent carboxylation to form the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butylphenyl group may enhance binding affinity to these targets, while the pyrrolidine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • 1-(2-Isobutylphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • 1-(2-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may result in different binding affinities and selectivities compared to similar compounds with other alkyl groups.

Biological Activity

1-(2-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, focusing on its synthesis, antimicrobial properties, anticancer effects, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The compound belongs to the class of 5-oxopyrrolidine derivatives , which are known for their diverse biological activities. The synthesis typically involves the reaction of pyrrolidine derivatives with appropriate carboxylic acids and phenyl substituents. The presence of the sec-butyl group is believed to enhance lipophilicity, potentially improving bioavailability and cellular uptake.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity Against Selected Pathogens

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4 µg/mL
Klebsiella pneumoniae8 µg/mL
Candida auris16 µg/mL
Acinetobacter baumannii32 µg/mL

The compound demonstrated structure-dependent activity, with modifications in the phenyl ring leading to variations in efficacy against resistant strains. Notably, the presence of halogen substitutions on the phenyl ring has been shown to enhance antimicrobial potency.

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promising anticancer activity against various cancer cell lines, particularly in lung adenocarcinoma models.

Case Study: A549 Cell Line

In studies using the A549 human lung adenocarcinoma cell line, compounds derived from this compound exhibited cytotoxic effects comparable to standard chemotherapeutics like cisplatin.

Table 2: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Comparison with Cisplatin (IC50)
This compound15Lower than cisplatin (20)
Derivative with additional methyl groups10Comparable

The results indicate that modifications can lead to enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

  • Substituents on the Phenyl Ring : Halogenation increases antimicrobial potency.
  • Alkyl Chain Length : The sec-butyl group enhances lipophilicity, improving cell membrane permeability.
  • Functional Groups : The presence of carboxylic acid moieties is crucial for both antimicrobial and anticancer activities.

Properties

IUPAC Name

1-(2-butan-2-ylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-10(2)12-6-4-5-7-13(12)16-9-11(15(18)19)8-14(16)17/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORNSVSZZRQDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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